methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Description
Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a bicyclic indole derivative featuring a fused [1,3]dioxolo ring system and a methyl ester group at position 4. Its molecular formula is C₁₁H₇F₂NO₄, with a molecular weight of 255.18 g/mol . This molecule is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, particularly highlighted in patent literature for pesticidal applications .
Properties
Molecular Formula |
C11H7F2NO4 |
|---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
methyl 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C11H7F2NO4/c1-16-10(15)7-2-5-3-8-9(4-6(5)14-7)18-11(12,13)17-8/h2-4,14H,1H3 |
InChI Key |
BFBAPGUVSZBDTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OC(O3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Fluoroindole-2-carboxylate Derivatives
- Structure: These compounds retain the indole core but lack the fused dioxolo ring and difluoro substitution. For example, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂) has a benzophenone substituent at the indole nitrogen .
- Synthesis : Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with aromatic amines under reflux in DMSO or DMF .
- Properties: Higher molecular weights (e.g., 359.12 g/mol for compound 3 in ) compared to the target compound (255.18 g/mol). Melting points range from 233–250°C, indicating crystalline stability .
Benzo[d][1,3]dioxole-Fused Indole Derivatives
- Structure : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole incorporate a dioxolo ring but lack the difluoro and ester groups .
- Synthesis : Synthesized via multi-step reactions involving sodium metabisulfite-promoted cyclization under nitrogen .
- Properties :
1,4-Benzodioxan-6-carboxylate Derivatives
- Structure : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate features a 1,4-dioxane ring instead of the 1,3-dioxolo system .
- Synthesis : Prepared via K₂CO₃-promoted coupling in DMF .
- Demonstrated anti-inflammatory activity in vitro, suggesting structure-dependent activity variations .
Simple Indole Carboxylic Acids
- Examples : Indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) lack fused rings and ester groups .
- Properties: Lower molecular complexity results in higher melting points due to stronger intermolecular hydrogen bonding. Limited solubility in organic solvents compared to esterified derivatives like the target compound .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Rigidity and Bioavailability : The fused dioxolo ring increases molecular rigidity, which may enhance metabolic stability relative to simpler indole derivatives .
- Synthetic Utility : The methyl ester group facilitates further functionalization (e.g., hydrolysis to carboxylic acids or amidation), making it a versatile intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
